molecular formula C15H23ClN4O2 B13569141 Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate

Cat. No.: B13569141
M. Wt: 326.82 g/mol
InChI Key: TUPRNNSAZFTLKZ-UHFFFAOYSA-N
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Description

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate is a chemical building block of interest in medicinal chemistry for developing novel therapeutics. Its structure, featuring a chloropyridazine moiety linked to a piperidine ring, is commonly found in compounds targeting biological enzymes . Specifically, piperidine derivatives are being investigated as potent inhibitors of METTL3, an enzyme implicated in cancer progression, and thus represent a promising avenue for anticancer research . Furthermore, the chloropyridazine component is a key scaffold in the development of pyrrolamide-type antibiotics, which function as bacterial type II topoisomerase (GyrB/ParE) inhibitors for combating drug-resistant Gram-positive bacteria . This reagent serves as a versatile precursor for constructing more complex molecules. As a standard carbamate derivative, it requires careful handling. Researchers should be aware that carbamates as a class can exhibit toxicity through the inhibition of acetylcholinesterase . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

tert-butyl N-[1-[(6-chloropyridazin-3-yl)methyl]piperidin-3-yl]carbamate

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)17-11-5-4-8-20(9-11)10-12-6-7-13(16)19-18-12/h6-7,11H,4-5,8-10H2,1-3H3,(H,17,21)

InChI Key

TUPRNNSAZFTLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=NN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl Piperidin-3-yl Carbamate Precursors

A common starting point is the synthesis of tert-butyl piperidin-3-yl carbamate derivatives, which are key intermediates.

  • Method: Protection of piperidine amines with di-tert-butyl dicarbonate under basic conditions.
  • Example: (R)-3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester can be prepared by treating the corresponding piperidine derivative with di-tert-butyl dicarbonate in tetrahydrofuran at room temperature, adjusting pH to 10, giving a high yield (93%) of the Boc-protected amine.
  • This step is crucial for stabilizing the piperidine nitrogen and enabling subsequent substitution reactions.

Introduction of the (6-Chloropyridazin-3-yl)methyl Group

The key step involves attaching the 6-chloropyridazin-3-yl)methyl group to the nitrogen at the 1-position of the piperidine ring.

  • Reductive amination approach:

    • React the Boc-protected piperidin-3-yl amine with 6-chloropyridazin-3-carboxaldehyde or a related aldehyde.
    • Use a reducing agent such as sodium triacetoxyborohydride in an appropriate solvent (e.g., dichloroethane) at ambient temperature overnight.
    • This method forms the N-(6-chloropyridazin-3-yl)methyl substituent via reductive amination, yielding the desired tertiary amine.
  • Alternative nucleophilic substitution:

    • Use a chloropyridazinylmethyl halide or equivalent electrophile to alkylate the piperidine nitrogen protected as the Boc-carbamate.
    • Reaction conditions typically involve mild bases such as triethylamine or DIPEA in polar aprotic solvents like DMF or dichloromethane, followed by purification via chromatography.

Purification and Characterization

  • After the reaction, purification is commonly performed by silica gel chromatography or reverse-phase flash chromatography.
  • Typical eluents include gradients of methanol in dichloromethane or ethyl acetate in hexanes.
  • Characterization involves NMR spectroscopy (1H, 13C), LCMS, and sometimes elemental analysis to confirm the structure and purity.

Reaction Conditions and Yields Summary

Step Reaction Conditions Reagents Yield (%) Notes
Boc protection of piperidine amine THF, di-tert-butyl dicarbonate, pH 10, room temp, 1 h Piperidine derivative, Boc2O, NaOH 93 High optical purity maintained
Reductive amination DCE, sodium triacetoxyborohydride, ambient, overnight Boc-protected piperidine, 6-chloropyridazin-3-carboxaldehyde ~50 (reported for similar compounds) Mild conditions, selective N-alkylation
Purification Silica gel or reverse phase chromatography Methanol/DCM or EtOAc/hexane gradient - Essential for removing impurities and by-products

Mechanistic Insights and Optimization

  • The Boc protection step is straightforward and well-established, preventing unwanted side reactions on the piperidine nitrogen.
  • Reductive amination is favored for its mildness and selectivity, avoiding harsh conditions that could degrade sensitive groups like the chloropyridazine ring.
  • Use of sodium triacetoxyborohydride is preferred over sodium borohydride due to better selectivity in reductive amination.
  • Reaction monitoring by TLC and LCMS ensures completion and minimizes over-reduction or side reactions.

Comparative Analysis with Related Compounds

  • Similar tert-butyl piperidinyl carbamates have been synthesized with various substituents on the piperidine ring, showing consistent success with Boc protection and reductive amination strategies.
  • The presence of the chloropyridazinyl group requires careful control of reaction conditions to maintain the halogen substituent intact during synthesis.

Chemical Reactions Analysis

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate is an organic compound belonging to the carbamate class. It possesses a complex structure featuring a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. The uniqueness of this compound lies in its combination of a piperidine ring and a chlorinated pyridazine moiety, potentially enhancing its biological activity compared to simpler derivatives.

Structure and Properties
this compound has the molecular formula C15H23ClN4O2C_{15}H_{23}ClN_4O_2 and a molecular weight of 326.82 .

Potential Applications
This compound is notable for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders or other conditions where piperidine derivatives have demonstrated efficacy. It may also be used to develop drugs targeting neurological disorders. The presence of both functionalities could lead to novel mechanisms of action or improved pharmacokinetic properties.

Synthesis
The synthesis of this compound may involve several steps requiring optimization to achieve high yields and purity.

Related Compounds
Other related compounds include:

  • Tert-butyl carbamate, commonly used as a protecting group in organic synthesis.
  • 6-Chloropyridazine, which exhibits antimicrobial properties and is used in pharmaceuticals.
  • Piperidine, found in various natural products and serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Heterocycle Substitution: Piperidine vs. Pyrrolidine

  • Target Compound : Piperidine (6-membered ring) provides conformational flexibility and moderate steric bulk.
  • (R)-tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate (CAS: 1421048-44-3):
    • Replaces piperidine with a 5-membered pyrrolidine ring (C₁₄H₂₁ClN₄O₂; MW: 312.79 g/mol) .
    • Impact : Smaller ring size reduces conformational flexibility and may alter hydrogen-bonding interactions due to closer proximity of substituents.

Substituent Variations on the Pyridazine Ring

  • Target Compound : 6-chloro substituent on pyridazine.
  • tert-butyl N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate (CAS: 1638612-47-1): Features a 6-(2-chlorophenyl)pyridazine group instead of 6-chloro .

Substituent Modifications on the Piperidine Ring

  • tert-butyl (6-methylpiperidin-3-yl)carbamate (CAS: 1150618-42-0):
    • Adds a methyl group to the piperidine ring (C₁₁H₂₂N₂O₂; MW: 214.31 g/mol) .
    • Impact : Methyl substitution introduces steric effects, which could influence metabolic stability or receptor binding.

Related Carbamate Derivatives with Aromatic or Complex Substituents

  • tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (CAS: N/A): Incorporates a 4-aminophenyl group (C₁₆H₂₅N₃O₂; MW: 291.19 g/mol) . Impact: The aromatic amine enables hydrogen bonding or π-π stacking, useful in targeting polar active sites.
  • tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (CAS: N/A): Substitutes pyridazine with a 2-chloro-5-iodopyrimidine and adds a methoxycyclohexyl group . Impact: Halogenated pyrimidines and bulky cyclohexyl groups may improve target selectivity but increase molecular weight.

Physicochemical Properties

  • Limited data on melting points, solubility, or stability are available. However: The 6-chloro substituent in the target compound likely enhances electrophilicity compared to non-halogenated analogs. Pyrrolidine analogs (e.g., CAS: 1421048-44-3) may exhibit higher rigidity and faster metabolic clearance due to reduced ring size .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate C₁₅H₂₃ClN₄O₂ 326.82 6-Chloropyridazine 1420854-09-6
(R)-tert-butyl (1-((6-chloropyridazin-3-yl)methyl)pyrrolidin-3-yl)carbamate C₁₄H₂₁ClN₄O₂ 312.79 Pyrrolidine core 1421048-44-3
tert-butyl N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate C₂₀H₂₅ClN₄O₂ 388.90 6-(2-Chlorophenyl)pyridazine 1638612-47-1
tert-butyl (6-methylpiperidin-3-yl)carbamate C₁₁H₂₂N₂O₂ 214.31 6-Methylpiperidine 1150618-42-0
tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate C₁₆H₂₅N₃O₂ 291.19 4-Aminophenyl N/A

Biological Activity

Tert-butyl (1-((6-chloropyridazin-3-yl)methyl)piperidin-3-yl)carbamate is a complex organic compound belonging to the carbamate class, notable for its structural features including a tert-butyl group, a piperidine ring, and a chloropyridazine moiety. This unique combination suggests potential applications in medicinal chemistry, particularly targeting neurological disorders and other therapeutic areas where piperidine derivatives have shown promise.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 326.82 g/mol. The structural complexity enhances its potential biological activity, as the presence of both piperidine and chlorinated pyridazine functionalities may lead to novel mechanisms of action.

PropertyValue
Molecular FormulaC15H23ClN4O2
Molecular Weight326.82 g/mol
CAS Number1420838-48-7
Purity≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that compounds with similar structures often exhibit activities such as:

  • Neurotransmitter modulation : Compounds containing piperidine rings are known to influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
  • Antimicrobial properties : The chloropyridazine component may contribute to antimicrobial effects, as seen in related compounds that target bacterial pathogens.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies on structurally related compounds provide insights into its potential effects:

  • Antimicrobial Activity : A study on similar piperidine derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria, including MRSA and VRE. These compounds showed low minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a promising pathway for developing new antimicrobial agents .
  • Neuropharmacology : Research on piperidine derivatives has indicated their efficacy in modulating dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia. The unique structure of this compound could enhance its selectivity and potency in these pathways .

Comparative Analysis

To further understand the potential of this compound, a comparison with other related compounds is useful:

Compound NameStructureNotable Properties
Tert-butyl carbamateC5H11NO2Commonly used as a protecting group in organic synthesis.
6-ChloropyridazineC4H3ClN2Exhibits antimicrobial properties; used in pharmaceuticals.
PiperidineC5H11NFound in various natural products; serves as a building block.

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